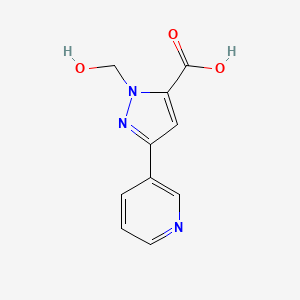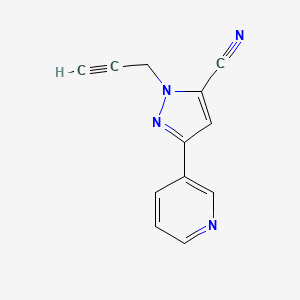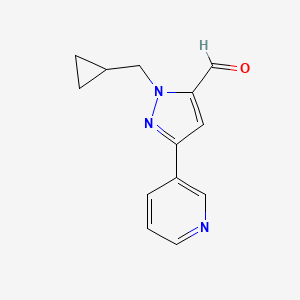![molecular formula C9H14N2O2 B1479667 (2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol CAS No. 2090943-60-3](/img/structure/B1479667.png)
(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Descripción general
Descripción
(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol, also known as ETTP, is a novel compound with a wide range of potential applications in scientific research and lab experiments. It is a tetrahydropyrano[4,3-c]pyrazol-3-yl derivative of methanol, which is a primary alcohol. ETTP was first synthesized in 2017, and since then, it has been studied for its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Diversity-Oriented Synthesis and Chemical Properties
The compound (2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol is related to a class of chemicals that have been a focus in diversity-oriented synthesis. For instance, a study by Zaware et al. (2011) highlights the synthesis of structurally diverse tetrahydropyrans using oxidative carbon-hydrogen bond activation and click chemistry. This methodology allows rapid access to non-natural compounds for screening against various biological targets, indicating its importance in drug discovery and chemical biology research (Zaware et al., 2011).
Synthesis and Structural Studies
Liang-Wen Zheng et al. (2011) designed and synthesized a series of fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety. The study involved structural confirmation through various spectroscopic methods and an investigation into the optical properties of these compounds, providing insight into the chemical behavior and potential applications of similar pyrazole-based structures (Liang-Wen Zheng et al., 2011).
Biological Activity and Application in Medicinal Chemistry
A study by H. Hafez et al. (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activities. The synthesized compounds were evaluated in vitro, with some showing higher anticancer activity than the reference drug, doxorubicin. This highlights the relevance of pyrazole derivatives in medicinal chemistry and their potential application in developing new therapeutic agents (H. Hafez et al., 2016).
Synthesis and Functionalization of Tetrahydropyran Derivatives
Y. Hanzawa et al. (2012) explored the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. The study presented methods for the preparation and functionalization of these compounds, indicating the versatility and potential utility of tetrahydropyran derivatives in various chemical domains (Y. Hanzawa et al., 2012).
Propiedades
IUPAC Name |
(2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-11-9(5-12)7-6-13-4-3-8(7)10-11/h12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAWVXVLFKQTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2COCCC2=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















